Indole, 1-(1-isobutoxyethyl)-
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Overview
Description
Indole, 1-(1-isobutoxyethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 1-(1-isobutoxyethyl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a carbonyl compound under acidic conditions to form the indole ring . Another common method is the transition metal-catalyzed cyclization of unsaturated substrates, which has become a valuable approach for preparing heterocycles .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or transition metal-catalyzed methods. These processes are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Indole, 1-(1-isobutoxyethyl)- can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxygenated products.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common, particularly at the C3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Indole, 1-(1-isobutoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indole, 1-(1-isobutoxyethyl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets can vary depending on the biological context and the particular indole derivative being studied .
Comparison with Similar Compounds
Indole, 1-(1-isobutoxyethyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Indole, 1-(1-isobutoxyethyl)- is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
85592-24-1 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-[1-(2-methylpropoxy)ethyl]indole |
InChI |
InChI=1S/C14H19NO/c1-11(2)10-16-12(3)15-9-8-13-6-4-5-7-14(13)15/h4-9,11-12H,10H2,1-3H3 |
InChI Key |
ACNZOELBWAXPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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